N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide
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Overview
Description
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is an organic compound with the molecular formula C10H17NO2 This compound features a cyclobutyl ring substituted with a methoxy group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide typically involves the reaction of 3-methoxycyclobutylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of N-[(3-Hydroxycyclobutyl)methyl]prop-2-enamide.
Reduction: Formation of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamine.
Substitution: Formation of N-[(3-Substituted-cyclobutyl)methyl]prop-2-enamide, where the substituent depends on the reagent used.
Scientific Research Applications
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)acrylamide
- N-(Isobutoxymethyl)acrylamide
- N-(Hydroxymethyl)acrylamide
Uniqueness
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This distinguishes it from other similar compounds that may have different ring structures or substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(3-methoxycyclobutyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-6-7-4-8(5-7)12-2/h3,7-8H,1,4-6H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFPPMTXSQSCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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